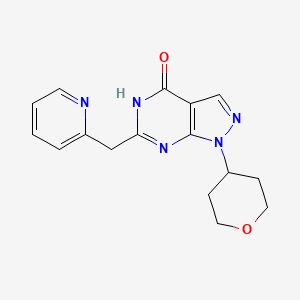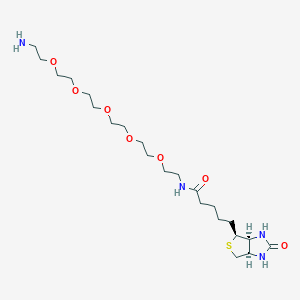
Biotin-PEG5-Amin
Übersicht
Beschreibung
Biotin-PEG5-Amine, also known as BIOTIN-PEG5-AMINE, is a biotinylation reagent . It is reactive with NHS active ester for conjugation . It has a molecular weight of 506.66 . The compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
Biotin-PEG5-Amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The linear formula of Biotin-PEG5-Amine is C22H42N4O7S . The IUPAC name is N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide .Chemical Reactions Analysis
Biotin-PEG5-Amine is reactive with NHS active ester for conjugation . It is a biotin-labeled, PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Biotin-PEG5-Amine is a white to yellow solid . It has a molecular weight of 506.66 .Wissenschaftliche Forschungsanwendungen
Gezielte Wirkstoffabgabe
Biotin-PEG5-Amin kann verwendet werden, um biotinilierte Wirkstoffkonjugate zu erzeugen, die Krebszellen anvisieren. Der Biotin-Anteil kann an therapeutische Wirkstoffe gekoppelt werden, die dann an Tumorzellen geleitet werden, die Biotinrezeptoren überexprimieren. Dieser gezielte Ansatz trägt dazu bei, die Nebenwirkungen der Chemotherapie zu reduzieren, indem das Medikament am Ort des Tumors konzentriert wird {svg_1}.
Oberflächenmodifikation von Nanopartikeln
Die Aminogruppe von this compound ermöglicht eine einfache Konjugation an Carboxylgruppen auf Nanopartikeln. Diese Modifikation kann Nanopartikeln Stabilität und Spezifität verleihen, wodurch sie für die diagnostische Bildgebung und als Träger für Wirkstoffabgabesysteme geeignet werden {svg_2}.
Proteinreinigung und -detektion
This compound kann verwendet werden, um Antikörper oder andere Proteine zu biotinilieren, die dann mithilfe von Streptavidin-beschichteten Oberflächen oder Kügelchen isoliert oder detektiert werden können. Diese Anwendung ist in der Proteomik entscheidend für die Reinigung von Proteinen aus komplexen Gemischen und für den Nachweis von Proteinen in Assays {svg_3}.
Affinitätschromatographie
In der Affinitätschromatographie kann this compound verwendet werden, um Chromatographiematerialien zu modifizieren. Die hohe Affinität von Biotin zu Streptavidin wird genutzt, um biotinilierte Verbindungen aus einem Gemisch zu reinigen, was eine hochspezifische Reinigungsmethode bietet {svg_4}.
Gentransfektion
This compound kann verwendet werden, um die Oberfläche von Genvehikeln, wie z. B. Liposomen oder viralen Vektoren, zu modifizieren. Die biotinilierten Vektoren können dann an Streptavidin-beschichteten Oberflächen oder Partikeln binden, was die Abgabe von genetischem Material in Zellen erleichtert {svg_5}.
Immunhistochemie
In der Immunhistochemie kann this compound verwendet werden, um primäre Antikörper zu markieren. Die markierten Antikörper binden an spezifische Antigene in Gewebeschnitten, und die gebundenen Antikörper können mithilfe von Streptavidin, das an einen Fluoreszenzfarbstoff oder ein Enzym gekoppelt ist, visualisiert werden {svg_6}.
Wirkmechanismus
Target of Action
Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are the proteins that interact with biotin and the E3 ubiquitin ligase . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
Biotin-PEG5-Amine, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
Biotin, a component of Biotin-PEG5-Amine, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the attached drug molecule .
Result of Action
The result of Biotin-PEG5-Amine’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the specific proteins targeted.
Action Environment
The action of Biotin-PEG5-Amine, like all PROTACs, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells . The biotin part of Biotin-PEG5-Amine has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . The PEG part of the compound increases the hydrophilicity of the molecules, making them more soluble in water .
Cellular Effects
Biotin-PEG5-Amine has been shown to have effects on various types of cells. For instance, it has been used for the biotinylation reaction of polymeric worm micelles for easy targeting and drug transfer to cells . This suggests that Biotin-PEG5-Amine can influence cell function by facilitating the delivery of drugs or other substances to cells.
Molecular Mechanism
The molecular mechanism of Biotin-PEG5-Amine involves its role as a PROTAC linker . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG5-Amine, as a part of the PROTAC molecule, plays a crucial role in this process.
Temporal Effects in Laboratory Settings
The PEG part of the compound is known to increase the stability of the molecules it is attached to . This suggests that Biotin-PEG5-Amine could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Biotin-PEG5-Amine in animal models
Metabolic Pathways
Biotin, one component of the compound, is known to act as a coenzyme in the metabolism of fatty acids, amino acids, and carbohydrates .
Transport and Distribution
The biotin component of the compound is known to have a high binding affinity with avidin and streptavidin , suggesting that these proteins could potentially play a role in the transport and distribution of Biotin-PEG5-Amine.
Subcellular Localization
Given its role in the synthesis of PROTACs , it is likely that this compound is found in the cytoplasm where protein degradation processes occur.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYZTMBWRTPIJ-ZJOUEHCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

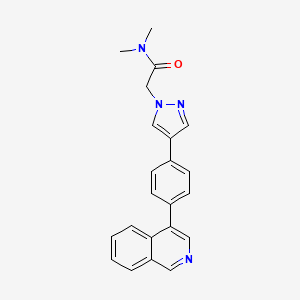

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)
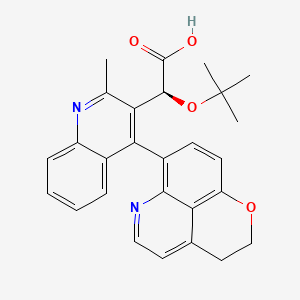
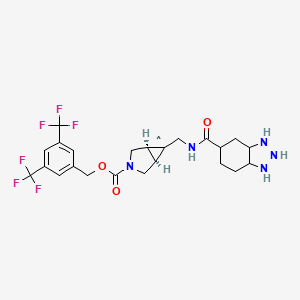
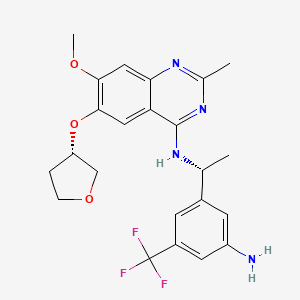
![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)
